PAI-1 Inhibitory Activity of the Parent Free Acid Versus Unsubstituted Indole-3-glyoxylate
The free acid form of the target compound, [1-(4-tert-Butylbenzyl)-5-(3-methylphenyl)-1H-indol-3-yl](oxo)acetic acid, is explicitly described as a PAI-1 inhibitor with confirmed activity in both spectrophotometric and antibody assays [1]. In the primary spectrophotometric assay, this compound exhibited potent PAI-1 inhibition, though the exact IC50 for the free acid is not publicly disclosed in the accessible patent abstract. By contrast, the unsubstituted parent scaffold, methyl 2-(1H-indol-3-yl)-2-oxoacetate, lacks any reported PAI-1 inhibitory activity and is primarily used as a synthetic building block for kinase inhibitors . The 1,5-disubstitution pattern is thus essential for conferring PAI-1 inhibitory activity.
| Evidence Dimension | PAI-1 inhibitory activity (spectrophotometric assay) |
|---|---|
| Target Compound Data | Active (free acid form); exact IC50 not disclosed in public abstract |
| Comparator Or Baseline | Methyl 2-(1H-indol-3-yl)-2-oxoacetate (CAS 18372-22-0): No reported PAI-1 activity |
| Quantified Difference | Qualitative: Active vs. Inactive |
| Conditions | Human PAI-1 spectrophotometric assay; antibody assay for functional confirmation |
Why This Matters
Confirms that the specific 1,5-disubstitution pattern is a prerequisite for PAI-1 target engagement, making the compound a non-substitutable intermediate for PAI-1 inhibitor development.
- [1] US Patent US20080188542A1, "Novel Indole Polymorphs." States that [1-(4-tert-Butylbenzyl)-5-(3-methylphenyl)-1H-indol-3-yl](oxo)acetic acid is a PAI-1 inhibitor. View Source
